molecular formula C7H16OS B1622193 1-Methoxyhexane-3-thiol CAS No. 94291-50-6

1-Methoxyhexane-3-thiol

Cat. No. B1622193
CAS RN: 94291-50-6
M. Wt: 148.27 g/mol
InChI Key: GTDLILFCRHJTRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methoxyhexane-3-thiol is a natural product found in Salvia sclarea with data available.

Scientific Research Applications

Odorant Properties

1-Methoxyhexane-3-thiol has been identified as a powerful odorant in clary sage (Salvia sclarea L.), with a unique herbaceous-green, alliaceous, and perspiration odor profile. It is a key component in the fragrance of clary-sage flowers and freshly distilled essential oil, exhibiting one of the lowest detection thresholds known for an odorant, at just 0.04⋅10−3 ng/l air (Waal et al., 2002).

Wine Aroma Analysis

In the field of oenology, research has been conducted on thiols like 3-mercaptohexan-1-ol (3MH) and 3-mercaptohexyl acetate (3MHA) for their role in conferring fruity notes to wines. Techniques like liquid/liquid extraction and ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) have been developed for analyzing these thiols in Sauvignon Blanc wines, enabling the prediction of sensory attributes (Piano et al., 2015).

Impact on Consumer Preferences

Studies have also investigated the sensory properties and aroma compounds that drive consumer preference for Sauvignon Blanc wines, highlighting the significance of thiols like 3MH and 3MHA. These compounds have been found to contribute to tropical and cat urine/sweaty attributes, influencing consumer preferences and wine characteristics (King et al., 2011).

Role in Wine Fermentation

The contribution of cysteine and glutathione conjugates to the formation of volatile thiols like 3MH and 3MHA during wine fermentation by Saccharomyces cerevisiae has been studied. This research helps in understanding the yeast conversion of thiols and their impact on the aroma profile of wines (Winter et al., 2011).

Analytical Method Development

Efforts have been made to develop sensitive and accurate analytical methods for routine analysis of wine thiols, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). These methods allow for the detection of thiols at nanogram-per-liter levels, providing insights into their distribution in various wine styles (Capone et al., 2015).

Role in Other Wine Varieties

Research on Chardonnay wines has shown that thiols can substantially contribute to their flavor, with a higher concentration of thiols often preferred by consumers. This highlights the broader impact of thiols beyond Sauvignon Blanc wines (Capone et al., 2018).

properties

CAS RN

94291-50-6

Product Name

1-Methoxyhexane-3-thiol

Molecular Formula

C7H16OS

Molecular Weight

148.27 g/mol

IUPAC Name

1-methoxyhexane-3-thiol

InChI

InChI=1S/C7H16OS/c1-3-4-7(9)5-6-8-2/h7,9H,3-6H2,1-2H3

InChI Key

GTDLILFCRHJTRW-UHFFFAOYSA-N

SMILES

CCCC(CCOC)S

Canonical SMILES

CCCC(CCOC)S

Other CAS RN

94291-50-6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methoxyhexane-3-thiol
Reactant of Route 2
1-Methoxyhexane-3-thiol
Reactant of Route 3
Reactant of Route 3
1-Methoxyhexane-3-thiol
Reactant of Route 4
1-Methoxyhexane-3-thiol
Reactant of Route 5
Reactant of Route 5
1-Methoxyhexane-3-thiol
Reactant of Route 6
1-Methoxyhexane-3-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.